N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolopyrimidinone derivative featuring a benzodioxole moiety and a 2,3-dimethylphenyl substituent. Its structure integrates a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic benzodioxole group, and an acetamide linker (RN: 841211-87-8) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-4-3-5-18(15(14)2)28-22-17(10-26-28)23(30)27(12-25-22)11-21(29)24-9-16-6-7-19-20(8-16)32-13-31-19/h3-8,10,12H,9,11,13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTCHXOWSBUMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula: C19H20N4O3
- Molecular Weight: 348.39 g/mol
The compound's structure includes a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidine core, which are known to contribute to various pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo[d][1,3]dioxole and pyrazolo[3,4-d]pyrimidine components. Specific synthetic routes may vary based on desired yields and purity levels.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to this compound. For instance:
- Study Findings: A series of related compounds demonstrated significant growth inhibition against various cancer cell lines (HeLa, A549, MCF-7) with IC50 values often below 5 μM. Notably, one compound in the series exhibited IC50 values of 2.07 ± 0.88 μM against HeLa cells and 3.52 ± 0.49 μM against A549 cells .
The mechanism through which these compounds exert their effects includes:
- Induction of Apoptosis: Morphological analyses indicated that certain derivatives could induce apoptosis in cancer cells.
- Cell Cycle Arrest: The compounds were found to cause cell cycle arrest at the S-phase and G2/M-phase in targeted cancer cells .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pyrazolopyrimidinone and acetamide derivatives. Below is a detailed comparison based on synthesis, substituent effects, and physicochemical properties.
Key Observations:
Core Structure Variability: The target compound and Example 83 share the pyrazolo[3,4-d]pyrimidin-4-one core, critical for kinase binding. In contrast, compounds like those in use benzimidazole or pyrido[2,3-d]pyrimidine cores, which alter electronic properties and bioactivity .
Substituent Effects :
- The 2,3-dimethylphenyl group in the target compound provides steric bulk, which may reduce metabolic degradation compared to the fluorophenyl groups in Example 83 .
- Acetamide linkers (common in and ) improve solubility relative to hydrazide or oxadiazole derivatives .
Synthetic Yields: Pyrazolopyrimidinone derivatives (e.g., Example 83) typically exhibit lower yields (19%) due to multi-step functionalization, whereas benzimidazole derivatives (e.g., ) achieve moderate yields (53–67%) via straightforward condensations .
Functional and Pharmacological Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones like the target compound and Example 83 are ATP-competitive kinase inhibitors. The benzodioxole group may enhance selectivity for tyrosine kinases over serine/threonine kinases .
- Solubility and Bioavailability : The acetamide linker in the target compound improves aqueous solubility (logP ~2.5 estimated) compared to hydrazide derivatives (logP >3.0) .
- Metabolic Stability : Methyl and dimethyl substituents (e.g., 2,3-dimethylphenyl) reduce cytochrome P450-mediated oxidation, as seen in comparative studies of similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
